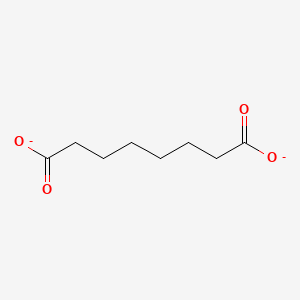

Suberate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suberate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of suberic acid; major species at pH 7.3. It is a this compound and a saturated dicarboxylic acid dianion(2-). It is a conjugate base of a suberic acid.

Aplicaciones Científicas De Investigación

Overview

Suberate, specifically in its forms such as bis(sulfosuccinimidyl) this compound (BS3) and disuccinimidyl this compound (DSS), plays a significant role in various scientific research applications. These compounds are primarily utilized as crosslinkers in biological studies, facilitating the analysis of protein interactions, cellular mechanisms, and vaccine development. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Crosslinking Agents in Biological Research

Crosslinking Mechanism

Crosslinkers like bis(sulfosuccinimidyl) this compound and disuccinimidyl this compound covalently bond biomolecules, creating stable connections that are essential for studying protein structures and interactions. The choice between these crosslinkers often depends on their solubility and the specific requirements of the experiment.

| Crosslinker | Solubility | Applications |

|---|---|---|

| Bis(sulfosuccinimidyl) this compound (BS3) | Water-soluble | Protein interaction studies, cell-surface receptor-ligand studies |

| Disuccinimidyl this compound (DSS) | Organic solvent | Intracellular crosslinking, bioconjugation |

Case Study: Protein Interaction Analysis

In a study analyzing amyloid beta proteins, BS3 was used to distinguish different oligomeric states effectively. The results demonstrated that BS3 provided superior crosslinking efficiency compared to traditional agents like glutaraldehyde, allowing for a more detailed understanding of protein aggregation in neurodegenerative diseases .

Bioconjugation in Therapeutics

Enhancing Drug Delivery Systems

This compound compounds are pivotal in bioconjugation processes, where they facilitate the attachment of therapeutic agents to biomolecules. This enhances the efficacy of drugs by improving their stability and targeting capabilities.

Case Study: Vaccine Development

In vaccine research, the conjugation of polysaccharide antigens to protein carriers using suberates has shown improved immunogenicity. This approach is crucial in developing vaccines against encapsulated bacteria, where the polysaccharide component alone is insufficient for a robust immune response .

Cellular Studies

Understanding Cellular Mechanisms

Suberates are employed to study cellular signaling pathways by crosslinking cellular components. This application is vital for elucidating complex biological processes.

| Technique | Purpose |

|---|---|

| Crosslinking Cellular Proteins | Allows researchers to map interactions between proteins involved in signaling pathways. |

Case Study: Cellular Mechanisms

Research utilizing BS3 to crosslink membrane proteins has provided insights into receptor-ligand interactions critical for signal transduction. This methodology has been instrumental in understanding how cells respond to external stimuli and communicate internally .

Material Science Applications

Development of Biomaterials

Suberates contribute significantly to material science by enhancing the properties of biomaterials used in medical implants and devices.

| Material Type | Enhancements Provided by Suberates |

|---|---|

| Medical Implants | Improved mechanical properties and biocompatibility |

| Coatings | Enhanced adhesion and durability |

Case Study: Biomaterial Development

Studies have shown that incorporating suberates into polymer matrices can significantly enhance their mechanical strength while maintaining biocompatibility, making them suitable for various biomedical applications .

Análisis De Reacciones Químicas

Cross-Linking Reactions

Suberate esters, such as disuccinimidyl this compound (DSS) , are widely used in protein cross-linking due to their reactivity with primary amines (e.g., lysine residues). DSS, a homobifunctional NHS ester, facilitates intramolecular and intermolecular bonds through its six-carbon alkyl spacer .

Mechanism :

-

Reaction with Amines : DSS reacts with primary amines (-NH₂) at pH 7.0–9.0, forming stable amide bonds.

DSS+Protein NH2→Protein NH CO CH2 6 CO NH Protein -

Water Insolubility : Requires dissolution in polar solvents (e.g., DMSO) before use .

Applications :

-

Protein-Protein Interactions : Stabilizes weak or transient interactions for immunoprecipitation or mass spectrometry analysis .

-

Bioconjugate Synthesis : Creates polymers or surface-immobilized proteins via single-step reactions .

Hemoglobin-Albumin Cross-Linking

DSS cross-links hemoglobin (Hb) and bovine serum albumin (BSA), demonstrating this compound’s role in biomedical research:

| Parameter | Native Hb | PolyHb (DSS-Cross-Linked) | Hb-BSA Copolymer |

|---|---|---|---|

| Oxygen Affinity | High | Halved | Similar to Native |

| Auto-Oxidation | Baseline | Increased | Minimal Change |

-

Impact : PolyHb exhibits reduced oxygen affinity, while Hb-BSA retains native properties, highlighting this compound’s tunable reactivity .

Hydrolysis and Stability

This compound esters undergo hydrolysis under acidic or basic conditions, reverting to suberic acid and alcohols. For example:

HOOC CH2 6 COOR+H2O→HOOC CH2 6 COOH+ROH

Propiedades

Número CAS |

58447-36-2 |

|---|---|

Fórmula molecular |

C8H12O4-2 |

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

octanedioate |

InChI |

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2 |

Clave InChI |

TYFQFVWCELRYAO-UHFFFAOYSA-L |

SMILES |

C(CCCC(=O)[O-])CCC(=O)[O-] |

SMILES canónico |

C(CCCC(=O)[O-])CCC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.